molecular formula C16H22N6O2 B2925281 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049379-22-7

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2925281
CAS No.: 1049379-22-7
M. Wt: 330.392
InChI Key: HNUIWDZPJRBADQ-UHFFFAOYSA-N
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Description

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS: 1049379-22-7) is a piperazine-tetrazole hybrid compound featuring a 4-ethoxyphenyl substituent on the tetrazole ring and an ethanone group linked to the piperazine moiety .

Properties

IUPAC Name

1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-3-24-15-6-4-14(5-7-15)22-16(17-18-19-22)12-20-8-10-21(11-9-20)13(2)23/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUIWDZPJRBADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The compound’s key structural differentiators include:

  • Tetrazole substituents : The 4-ethoxyphenyl group contrasts with electron-withdrawing groups (e.g., nitro, bromo, trifluoromethyl) in analogs (e.g., 7n, 7o, 7j) .
  • Linker groups : A methylene bridge connects the tetrazole and piperazine, whereas analogs like 7a–x use thioether linkages (e.g., 7e: –S– vs. –CH₂–) .
  • Piperazine modifications : Unlike sulfonylpiperazine derivatives (e.g., 7e–7r), this compound lacks sulfonyl groups, reducing molecular weight and polarity .
Table 1: Structural Comparison
Compound Tetrazole Substituent Linker Group Piperazine Modification Key Functional Groups
Target Compound (CAS 1049379-22-7) 4-ethoxyphenyl –CH₂– None Ethanone, tetrazole
13a () Phenyl –CH₂– Allylpiperazine Allyl, ethanone
7e () Phenyl –S– 4-Methoxyphenylsulfonyl Thioether, sulfonyl
7n () 4-Nitrophenyl –S– 4-Methoxyphenylsulfonyl Nitro, sulfonyl, thioether
22–28 () Varied aryl –CH₂– Piperidine (vs. piperazine) Piperidine, ethanone

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Melting Point (°C) Molecular Weight Notable Spectral Data (NMR, IR)
Target Compound Not reported ~383.4 (calc.) Likely C=O stretch ~1700 cm⁻¹ (IR)
13a Not reported 367.4 Allyl protons at δ 5.0–5.3 (¹H NMR)
7e 131–134 520.1 Sulfonyl S=O at ~1350 cm⁻¹ (IR)
7n 161–163 520.1 Nitro group at δ 8.2–8.4 (¹H NMR)
22–28 Not reported ~300–350 Piperidine protons at δ 1.4–1.7 (¹H NMR)

Biological Activity

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, a compound belonging to the class of tetrazole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular structure of this compound features a tetrazole ring, a piperazine moiety, and an ethoxyphenyl group. These structural components contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC18H24N6O
Molecular Weight344.43 g/mol
CAS Number921053-45-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in inflammation and cancer cell proliferation. The tetrazole ring is known for its role in modulating various biological pathways, enhancing the compound's therapeutic potential.

Anticancer Activity

Research indicates that tetrazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The specific mechanism for this compound remains to be fully elucidated but is likely linked to its structural features that allow for effective receptor binding.

Neuroprotective Effects

In vitro studies have demonstrated that similar compounds can protect neuronal cells from glutamine-induced neurotoxicity. For example, a related compound showed effectiveness in prolonging survival in models of acute cerebral ischemia . This suggests that this compound may also possess neuroprotective properties worth exploring.

Case Studies

Several case studies highlight the biological activity of tetrazole derivatives:

  • Neuroprotective Study : A study involving PC12 cells indicated that a similar compound significantly reduced neurotoxicity induced by glutamine exposure, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Research : In vivo studies demonstrated that tetrazole derivatives could inhibit tumor growth in various cancer models. The mechanism involved apoptosis induction and modulation of signaling pathways associated with cancer cell survival .

Comparative Analysis

Comparative studies with other tetrazole derivatives reveal that the presence of specific functional groups significantly influences biological activity. For instance, compounds with additional aromatic or heterocyclic rings often exhibit enhanced anticancer effects compared to simpler structures.

Compound NameActivity TypeIC50 (µM)
1-(4-Ethoxybenzyl)piperazin-1-yl ethanoneAnticancer15 ± 2
1-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2(2-methylphenoxy)ethanoneNeuroprotective20 ± 3
N-(4-Ethoxyphenyl)-tetrazole derivativeAntiinflammatory10 ± 1

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